molecular formula C17H19N3O B1235269 5-((4-(Prop-2-yn-1-yl)piperazin-1-yl)methyl)quinolin-8-ol CAS No. 686722-53-2

5-((4-(Prop-2-yn-1-yl)piperazin-1-yl)methyl)quinolin-8-ol

Cat. No.: B1235269
CAS No.: 686722-53-2
M. Wt: 281.35 g/mol
InChI Key: JWUOZHTYFQHGAB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of VAR-10200 involves several steps. The compound is derived from 5-{4-propargylpiperazin-1-ylmethyl}-8-hydroxyquinoline. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

VAR-10200 undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

VAR-10200 has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of monoamine oxidase inhibitors.

    Biology: VAR-10200 is used to investigate the role of monoamine oxidase type B in various biological processes.

    Medicine: The compound is being explored for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.

Mechanism of Action

VAR-10200 exerts its effects by inhibiting the activity of monoamine oxidase type B. This enzyme is involved in the breakdown of monoamines, which are neurotransmitters like dopamine and serotonin. By inhibiting monoamine oxidase type B, VAR-10200 increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

VAR-10200 is similar to other monoamine oxidase type B inhibitors, such as selegiline and rasagiline. it has some unique features:

Similar compounds include:

Properties

CAS No.

686722-53-2

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

5-[(4-prop-2-ynylpiperazin-1-yl)methyl]quinolin-8-ol

InChI

InChI=1S/C17H19N3O/c1-2-8-19-9-11-20(12-10-19)13-14-5-6-16(21)17-15(14)4-3-7-18-17/h1,3-7,21H,8-13H2

InChI Key

JWUOZHTYFQHGAB-UHFFFAOYSA-N

SMILES

C#CCN1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O

Canonical SMILES

C#CCN1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O

686722-53-2

Synonyms

5-((4-prop-2-ynylpiperazin-1-yl)methyl)quinolin-8-ol
HLA20 compound

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared by reaction of 5-chloromethyl-8-hydroxyquinolinoline (A2) with N-propargyl piperazine as follows:
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Synthesis routes and methods II

Procedure details

To a mixture of 5-chloromethyl-8-hydroxyquinoline hydrochloride (A2) (323 mg, 1.407 mmol) and diisopropylethylamine (0.26 ml, 1.477 mmol, 1.05 eq) in 6 ml CHCl3 at 0° C., N-propargylpiperazine obtained in step 2(iii) above was added (173 mg, 1.407 mmol, 1 eq). The mixture was stirred for 24 h at room temperature. 10 ml of CHCl3 was then added and the solution was washed with 5% NaHCO3 (3×50 ml), brine (2×50 ml), and then dried over Na2SO4. The crude product was purified by FC to give the title compound (HLA20) as a white solid. (337 mg, 86% yield). H1 NMR (250 MHz,CDCl3), 2.23 (m, 1H), 2.54 (s, 8H), 3.28 (d, J=2.44 Hz, 2H), 3.80 (s, 2H), 7.08 (m, 1H), 7.36 (d, J=10.59, 1H), 7.46 (dd, J=8.55, 4.18 Hz, 1H), 8.67 (dd, J=8.56, 1.55 Hz, 1H), 8.78 (dd, J=4.18. 1.51 Hz, 1H); 13C NMR (100 MHz, CDCl3) 46.77, 51.98, 52.87, 60.55, 73.05, 78.92, 108.60, 121.40, 124.58, 127.87, 128.87, 134.10, 138.68, 147.50, 151.78.
Quantity
323 mg
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0.26 mL
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6 mL
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10 mL
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Yield
86%

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